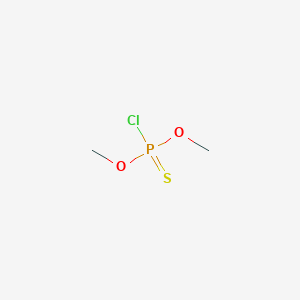
2-Fluoro-6-nitroanisole
Overview
Description
2-Fluoro-6-nitroanisole is an aromatic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-nitroanisole can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction proceeds as follows:
C7H7FO+HNO3→C7H6FNO3+H2O
Industrial Production Methods: Industrial production of 1-fluoro-2-methoxy-3-nitrobenzene typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the aromatic ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Halogens or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Nucleophilic Substitution: Phenol derivatives.
Reduction: 1-Fluoro-2-methoxy-3-aminobenzene.
Electrophilic Substitution: Halogenated or alkylated derivatives of 1-fluoro-2-methoxy-3-nitrobenzene.
Scientific Research Applications
2-Fluoro-6-nitroanisole is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-fluoro-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, influences the reactivity and orientation of the substituents on the benzene ring . The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of different products.
Comparison with Similar Compounds
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but with different substitution pattern.
2-Fluoro-1-methoxy-3-nitrobenzene: Similar structure but with different substitution pattern.
1-Fluoro-3-nitrobenzene: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness: 2-Fluoro-6-nitroanisole is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring provides a balance that makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBBFKWSJLAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344657 | |
| Record name | 2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-94-6 | |
| Record name | 2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














